(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile
Description
(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile (CAS: 378203-73-7) is an acrylonitrile derivative featuring a benzo[d][1,3]dioxol-5-ylamino (a methylenedioxyphenylamino) substituent at the β-position and a benzo[d]thiazol-2-yl group at the α-position of the acrylonitrile backbone . This compound is synthesized via Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and a benzodioxol-substituted aldehyde, followed by purification steps .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(1,3-benzothiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c18-8-11(17-20-13-3-1-2-4-16(13)23-17)9-19-12-5-6-14-15(7-12)22-10-21-14/h1-7,9,19H,10H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFFGGFUSNLNN-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Acrylonitrile derivatives containing benzo[d]thiazol-2-yl moieties are widely studied for their tunable electronic properties and biological relevance. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties Comparison
Key Differences and Implications
Compound 7f (pyridin-3-yl substituent) demonstrates moderate AChE inhibition (IC50 = 64 µM), suggesting that electron-rich aromatic systems improve enzyme binding . The Z-isomer (compound 15) with a trimethoxyphenyl group shows potent anticancer activity, highlighting the role of stereochemistry and methoxy groups in cytotoxicity .
Physical Properties: Melting points correlate with substituent polarity and molecular symmetry. For instance, 7d (morpholinophenyl) has a high melting point (244–246°C) due to its rigid, polar morpholine ring, whereas 7i (2-furyl) melts at 138–140°C, reflecting reduced symmetry . The target compound’s melting point is unreported, but its benzodioxol group may increase solubility in polar solvents compared to halogenated analogs (e.g., 7g with 4-chlorophenyl, melting point 185–187°C) .
Synthetic Accessibility: Most analogs are synthesized via Knoevenagel condensation under mild conditions (room temperature, ethanol, triethylamine catalysis).
Applications in Sensing and Materials :
- Compound CZ-BTZ (a carbazole-substituted analog) acts as a cyanide sensor via fluorescence turn-on, demonstrating that electron-donating substituents (e.g., carbazole) enhance optoelectronic properties .
- The target compound’s benzodioxol group could similarly enable applications in ion sensing or organic electronics due to its conjugated π-system .
Research Findings and Trends
- Anticancer Potential: The trimethoxyphenyl analog (compound 15) shows broad-spectrum anticancer activity, suggesting that methoxy groups enhance cytotoxicity. The target compound’s benzodioxol group, a bioisostere of trimethoxy, may mimic this activity .
- Enzyme Inhibition: AChE inhibitors like 7f and 7g rely on heteroaryl substituents for selective binding. The target compound’s amino group could interact with the enzyme’s catalytic triad, warranting further study .
- Synthetic Challenges : Halogenated or sterically hindered substituents (e.g., 3,4-dichlorophenyl in ) may require harsher reaction conditions, whereas electron-rich groups (e.g., morpholine) facilitate condensation .
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